1,3-Dibromo-2-isopropoxy-5-nitrobenzene
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Overview
Description
1,3-Dibromo-2-isopropoxy-5-nitrobenzene is an organic compound with the molecular formula C₉H₉Br₂NO₃ and a molecular weight of 338.981 g/mol . It is characterized by the presence of two bromine atoms, an isopropoxy group, and a nitro group attached to a benzene ring. This compound is used in various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-2-isopropoxy-5-nitrobenzene typically involves the bromination of 2-isopropoxy-5-nitrobenzene. The reaction is carried out in the presence of a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2-isopropoxy-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride (SnCl₂).
Oxidation Reactions: The isopropoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a catalyst or chemical reducing agents like SnCl₂.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Products with substituted nucleophiles replacing the bromine atoms.
Reduction: Amino derivatives of the original compound.
Oxidation: Compounds with oxidized isopropoxy groups.
Scientific Research Applications
1,3-Dibromo-2-isopropoxy-5-nitrobenzene is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,3-Dibromo-2-isopropoxy-5-nitrobenzene involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms and nitro group can participate in various chemical interactions, leading to inhibition or modification of the target molecules. The isopropoxy group may also play a role in the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5-nitrobenzene: Lacks the isopropoxy group, making it less reactive in certain substitution reactions.
1,3-Dibromo-2-fluoro-5-nitrobenzene: Contains a fluorine atom instead of the isopropoxy group, leading to different chemical properties and reactivity.
Properties
IUPAC Name |
1,3-dibromo-5-nitro-2-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO3/c1-5(2)15-9-7(10)3-6(12(13)14)4-8(9)11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGNYAAOJXRHIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.98 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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